N-(3-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
“N-(3-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide” is a synthetic organic compound that belongs to the class of imidazobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group, a tetrahydrofuran ring, and an imidazobenzimidazole core makes this compound structurally unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide” can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazobenzimidazole Core: This can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or a chlorophenyl halide.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring or the imidazobenzimidazole core.
Reduction: Reduction reactions can occur at the carbonyl group or the imidazobenzimidazole core.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The presence of the imidazobenzimidazole core suggests that it may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds include other imidazobenzimidazoles, such as:
- N-(4-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- N-(3-bromophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
The uniqueness of “N-(3-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H21ClN4O3/c23-14-5-3-6-15(11-14)24-20(28)12-19-21(29)26(13-16-7-4-10-30-16)22-25-17-8-1-2-9-18(17)27(19)22/h1-3,5-6,8-9,11,16,19H,4,7,10,12-13H2,(H,24,28) |
InChI Key |
UULYMYQMBGKBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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